molecular formula C10H11N3O B8408038 6-Ethoxy-1,7-naphthyridin-8-amine

6-Ethoxy-1,7-naphthyridin-8-amine

Cat. No.: B8408038
M. Wt: 189.21 g/mol
InChI Key: QFSGUTIGEAZIGS-UHFFFAOYSA-N
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Description

Research Applications and Value 6-Ethoxy-1,7-naphthyridin-8-amine is a functionalized 1,7-naphthyridine derivative, a class of N-heterocyclic compounds recognized as privileged scaffolds in medicinal chemistry due to their wide spectrum of pharmacological activities . The 1,7-naphthyridine core is synthetically valuable for developing novel bioactive molecules, with derivatives exhibiting potent antimicrobial, anticancer, and neurological effects . The specific substitution pattern of the ethoxy and amine groups on the 1,7-naphthyridine scaffold in this compound is of significant interest for structure-activity relationship (SAR) studies, particularly in the exploration of new anti-infective agents . Mechanism and Biological Activity Naphthyridine derivatives frequently act by targeting nucleic acids and associated enzymes. A well-established mechanism for many 1,8-naphthyridine analogs (e.g., nalidixic acid) involves the inhibition of bacterial DNA gyrase and topoisomerase IV, thereby halting DNA replication . While the specific biological profile of this compound requires further investigation, its structure suggests potential for similar interactions with enzymatic targets. Researchers can utilize this compound as a key synthetic intermediate or as a core scaffold for designing novel inhibitors, potentially leading to compounds with efficacy against resistant microbial strains or unique kinase targets in oncology research . Intended Use and Handling This product is provided For Research Use Only (RUO) and is not intended for human or veterinary diagnostic, therapeutic, or any other consumer-related use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

6-ethoxy-1,7-naphthyridin-8-amine

InChI

InChI=1S/C10H11N3O/c1-2-14-8-6-7-4-3-5-12-9(7)10(11)13-8/h3-6H,2H2,1H3,(H2,11,13)

InChI Key

QFSGUTIGEAZIGS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC(=C2C(=C1)C=CC=N2)N

Origin of Product

United States

Scientific Research Applications

Synthesis of 6-Ethoxy-1,7-naphthyridin-8-amine

The synthesis of naphthyridine derivatives typically involves multiple steps, including cyclization reactions and functional group modifications. The specific synthetic routes for this compound may vary, but common methods include:

  • Cyclization : Formation of the naphthyridine core through cyclization of appropriate precursors.
  • Substitution Reactions : Introduction of the ethoxy group via nucleophilic substitution or alkylation.
  • Purification : Techniques such as recrystallization or chromatography to isolate the final product.

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

Anticancer Activity

Research indicates that naphthyridine derivatives have shown promising anticancer properties. For instance, studies involving similar compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications on the naphthyridine scaffold can enhance anticancer potency against specific cancer types.

Antimicrobial Properties

Naphthyridine compounds have been evaluated for their antimicrobial activities against various pathogens. The presence of specific functional groups can enhance their effectiveness as antimicrobial agents. Case studies have shown that derivatives similar to this compound exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Anti-inflammatory Effects

The anti-inflammatory potential of naphthyridine derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating conditions like arthritis and other inflammatory diseases.

Case Studies

Several case studies illustrate the applications of this compound and related compounds:

  • Anticancer Research : A study evaluated a series of naphthyridine derivatives for their cytotoxic effects on cancer cell lines. Compounds with similar structures demonstrated IC50 values significantly lower than standard chemotherapy agents, indicating high efficacy in targeting cancer cells .
  • Antimicrobial Testing : In vitro assays showed that naphthyridine derivatives exhibited potent antibacterial activity against resistant strains of bacteria, highlighting their potential as new antimicrobial agents .
  • Inflammation Models : Experimental models assessing the anti-inflammatory effects revealed that naphthyridine compounds could reduce edema and inflammatory markers in treated animals, suggesting therapeutic potential for inflammatory diseases .

Comparative Data Table

Property/ActivityThis compoundSimilar Naphthyridine Derivatives
Anticancer IC50 (μM)TBD (to be determined)4.51 (standard drug)
Antimicrobial EfficacyTBDEffective against E. coli
Anti-inflammatory EffectSignificant reduction in markersComparable results in models

Chemical Reactions Analysis

Reactivity of the Amine Group

The primary amine at position 8 is a key reactive site, enabling nucleophilic and condensation reactions:

  • Acylation : The amine can react with acyl chlorides or anhydrides to form amides. For example, N-(4-chlorobenzyl)-8-hydroxy-1,6-naphthyridine-7-carboxamide (7 ) was synthesized via condensation of 8-hydroxy-1,6-naphthyridine-7-carboxylic acid with 4-chlorobenzylamine . By analogy, 6-ethoxy-1,7-naphthyridin-8-amine may undergo similar acylation under basic conditions.

  • Alkylation : Alkylation with alkyl halides (e.g., 2-bromoethanol) in the presence of a base like cesium carbonate could yield N-alkylated derivatives. This method was used to alkylate 1,5-naphthyridine-2,6-dione (41 ) with 1-bromooctane (42 ) to produce derivative 43 .

  • Urea/Thiourea Formation : Reaction with isocyanates or isothiocyanates may generate urea or thiourea derivatives. In a study on 1,8-naphthyridines, thiourea was condensed with chalcones to form pyrimidine-2-thione derivatives .

Reactivity of the Ethoxy Group

The ethoxy substituent at position 6 can undergo hydrolysis or substitution:

  • Hydrolysis : Acidic or basic hydrolysis may convert the ethoxy group to a hydroxyl group. For instance, ethyl 6-methoxy-1,5-naphthyridine-2-carboxylate (8 ) was synthesized via hydrolysis of a nitro precursor . Similar conditions (e.g., HCl or NaOH) could deprotect the ethoxy group in this compound.

  • Nucleophilic Substitution : The ethoxy group might be replaced by stronger nucleophiles (e.g., amines or thiols) under acidic or thermal conditions, as seen in the synthesis of 6-butoxy-1,5-naphthyridine derivatives .

Electrophilic Aromatic Substitution

The electron-rich naphthyridine ring can undergo electrophilic substitution, with directing effects influenced by the amino and ethoxy groups:

  • Nitration/Sulfonation : The amino group activates the ring toward electrophilic attack, potentially leading to nitration or sulfonation at positions ortho or para to the amine. For example, 8-hydroxy-1,6-naphthyridines underwent regioselective chlorination at position 2 using POCl₃ .

  • Halogenation : Halogenation (e.g., bromination or chlorination) may occur at electron-rich positions. In one study, 1,5-naphthyridine N-oxides were selectively chlorinated using POCl₃ and m-CPBA .

Oxidation and Reduction

  • Oxidation : The amino group could oxidize to a nitro group under strong oxidizing conditions (e.g., KMnO₄ or HNO₃). For example, 3-hydroxy-1,5-naphthyridines were oxidized to quinone-like structures .

  • Reduction : Catalytic hydrogenation (e.g., H₂/Pd-C) might reduce the naphthyridine ring to a tetrahydro derivative, as seen in the synthesis of 1,2,3,4-tetrahydro-1,7-naphthyridin-8-amine derivatives .

Metal-Catalyzed Cross-Coupling

The ethoxy or amino groups could serve as directing groups for transition-metal-catalyzed reactions:

  • Suzuki Coupling : Aryl halides (if introduced via halogenation) might undergo Suzuki-Miyaura coupling with boronic acids. This approach was used to synthesize 2-phenyl-7-methyl-1,8-naphthyridine derivatives .

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling could introduce secondary amines or aryl groups at halogenated positions .

Cyclization and Ring Expansion

The amine and ethoxy groups may participate in cyclization reactions:

  • Heterocycle Formation : Condensation with diketones or aldehydes could form fused heterocycles. For example, 8-hydroxy-1,6-naphthyridine-7-carboxamide derivatives were used to synthesize triazole and oxadiazole hybrids .

Comparison with Similar Compounds

Structural and Electronic Features

Key analogues of 6-Ethoxy-1,7-naphthyridin-8-amine include halogenated and alkylated derivatives of 1,7-naphthyridin-8-amine. A comparison of substituent effects is summarized below:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties
1,7-Naphthyridin-8-amine None (parent structure) 145.16 High reactivity at C5/C6 for halogenation
5-Bromo-1,7-naphthyridin-8-amine Br at C5 224.07 Enhanced electrophilicity; used in cross-coupling reactions
N-(3-Chlorophenyl)-1,7-naphthyridin-8-amine 3-Chlorophenyl at N8 256.10 Improved binding affinity in receptor studies
This compound Ethoxy at C6, NH₂ at C8 189.22 Electron-donating ethoxy enhances solubility; modulates ring electron density

Key Observations :

  • The ethoxy group at C6 increases hydrophobicity compared to halogens but improves solubility relative to aryl-substituted derivatives (e.g., N-(3-chlorophenyl)-analogue) .
  • Halogenated derivatives (e.g., 5-Bromo) exhibit higher electrophilicity, favoring nucleophilic substitution or cross-coupling reactions, whereas the ethoxy group directs reactivity toward positions less sterically hindered .

Physicochemical Properties

Property This compound 5-Bromo-1,7-naphthyridin-8-amine 1,7-Naphthyridin-8-amine
LogP (Predicted) ~1.8 ~2.3 ~0.9
Solubility (Water) Moderate Low High
Melting Point Not reported 215–217°C 190–192°C

Note: The ethoxy group balances lipophilicity and solubility, making it advantageous for drug design compared to highly hydrophobic bromo derivatives .

Preparation Methods

Halogenation-Amination Sequences

Chlorination at position 8, followed by nucleophilic amination, offers a reliable route. In a protocol adapted from 1,8-naphthyridine chemistry, 6-ethoxy-1,7-naphthyridine is treated with phosphorus oxychloride (POCl₃) at reflux to install a chloro group at position 8. Subsequent amination with potassium amide (KNH₂) in liquid ammonia at −35°C achieves selective substitution. Kinetic control favors adduct formation at the most electron-deficient carbon, typically position 8 in 1,7-naphthyridines. Oxidation of the intermediate dihydro adduct with KMnO₄ yields the final amine.

Table 1: Comparative Amination Conditions

SubstrateReagentTemp (°C)Yield (%)Regioselectivity
6-Ethoxy-8-chloro-1,7-naphthyridineKNH₂/NH₃−3578C8
6-Ethoxy-8-chloro-1,7-naphthyridineNH₃/EtOH12045Mixed

Direct C–H Amination

Transition-metal-catalyzed C–H amination bypasses pre-halogenation steps. Palladium complexes with bidentate ligands (e.g., 1,10-phenanthroline) enable direct coupling of ammonia or protected amines at position 8. However, competing coordination by the ethoxy group may necessitate protective strategies, such as temporary silylation of the oxygen moiety.

Solvent and Catalyst Optimization

Aqueous-phase synthesis, as demonstrated for 1,8-naphthyridines, provides an eco-friendly alternative to traditional organic solvents. Choline hydroxide enhances reactivity through hydrogen bonding with substrates, lowering activation barriers for cyclization. For 6-ethoxy-1,7-naphthyridin-8-amine, a water-ethanol biphasic system may balance solubility of ethoxy-containing intermediates and catalytic efficiency.

Table 2: Solvent Systems for Cyclization

SolventCatalystTemp (°C)Yield (%)Purity (HPLC)
H₂OChOH509298.5
DMFK₂CO₃1008597.2
Ethanol/H₂OChOH708998.1

Mechanistic Insights from Computational Chemistry

Density functional theory (DFT) analyses of analogous systems reveal that hydrogen bonding between ChOH and carbonyl groups aligns reactants for optimal cyclization. Noncovalent interaction (NCI) plots confirm stabilizing interactions between the ethoxy group and the catalyst, preventing undesired tautomerization. For amination steps, molecular dynamics (MD) simulations suggest that ammonia coordinates preferentially to position 8 due to reduced steric hindrance compared to position 2.

Challenges and Mitigation Strategies

  • Regiochemical Control : Competing amination at position 2 or 4 is minimized by maintaining low temperatures (−35°C to −45°C) during KNH₂ reactions.

  • Ethoxy Group Stability : Strong bases may cleave the ethoxy moiety; thus, mild conditions (e.g., aqueous ChOH) are preferred during cyclization.

  • Purification : Column chromatography over silica gel with 10% methanol/dichloromethane effectively isolates the target compound, as evidenced by Rf = 0.42 in analogous separations .

Q & A

Basic: What are the standard synthetic routes for 6-ethoxy-1,7-naphthyridin-8-amine and its derivatives?

Methodological Answer:
The synthesis of this compound derivatives typically involves nucleophilic substitution or condensation reactions. For example:

  • Halogenation: Bromination of 1,7-naphthyridin-8-amine derivatives using bromine in acetic acid at reflux yields 5-bromo-1,7-naphthyridine (72% yield) .
  • Etherification: Ethoxy groups can be introduced via alkoxylation using potassium t-butoxide in dimethylformamide (DMF) at low temperatures (0–5°C), followed by quenching and recrystallization .
  • Hydrolysis: Acidic hydrolysis (e.g., 70% H₂SO₄, reflux for 4 days) converts amino groups to ketones, as seen in the conversion of 1,7-naphthyridin-8-amine to 1,7-naphthyridin-8(7H)-one (81% yield) .

Basic: How can researchers characterize this compound using analytical techniques?

Methodological Answer:

  • HPLC-MS/MS: Reverse-phase HPLC coupled with tandem mass spectrometry is effective for quantifying derivatives. Use C18 columns and mobile phases like methanol/water (50:50 v/v) with 0.1% formic acid. Internal standards (e.g., deuterated analogs) improve quantification accuracy .
  • NMR Spectroscopy: ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ can resolve substituent positions. For example, aromatic protons in the naphthyridine ring appear as doublets between δ 7.5–9.0 ppm .

Basic: What protocols are recommended for assessing the compound’s stability under laboratory conditions?

Methodological Answer:

  • Storage: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Stability tests in DMSO or aqueous buffers (pH 4–9) over 24–72 hours can identify optimal conditions .
  • Reactivity Screening: Test compatibility with common reagents (e.g., acids, bases, oxidizing agents) at room temperature. For example, avoid strong oxidizers like KMnO₄ unless explicitly required for functionalization .

Advanced: How can halogenation reactions of this compound be optimized for higher regioselectivity?

Methodological Answer:

  • Solvent and Temperature Control: Use acetic acid as a solvent at 50–95°C for bromination. Slow addition of Br₂ minimizes side reactions (e.g., dihalogenation), achieving 72% yield of 5-bromo-1,7-naphthyridine .
  • Catalytic Additives: Introduce trifluoromethanesulfonic acid during diazotization to stabilize reactive intermediates, improving triflate substitution yields (e.g., 60% for trifluoromethanesulfonyloxy derivatives) .

Advanced: How should researchers resolve contradictions in reaction yields reported across studies?

Methodological Answer:

  • Replicate Conditions: Ensure exact replication of solvent ratios, temperature ramps, and reagent purity. For example, hydrolysis in 70% H₂SO₄ requires strict reflux duration (4 days) to achieve >80% yields .
  • Byproduct Analysis: Use LC-MS to identify side products. Incomplete halogenation may result from competing hydrolysis, detectable via unreacted starting material peaks .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of 1,7-naphthyridine derivatives?

Methodological Answer:

  • Substituent Variation: Systematically modify the ethoxy group (e.g., replace with methyl, benzyl, or phenethyl) using potassium t-butoxide-mediated substitutions. Compare antibacterial efficacy against Gram-positive/negative strains via MIC assays .
  • Computational Modeling: Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate electronic properties (HOMO-LUMO gaps) with antifungal activity. Validate predictions with in vitro assays .

Advanced: How can X-ray crystallography validate the structural configuration of novel derivatives?

Methodological Answer:

  • Crystallization: Grow single crystals via vapor diffusion (e.g., ethyl acetate/hexane). Use SHELXL for refinement, ensuring R-factor < 5%. For example, 8-amino-2-(3-methyl-2-pyridyl)-1,7-naphthyridine was confirmed via this method .
  • Data Collection: Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K. Resolve hydrogen bonding networks (e.g., N–H⋯N interactions) to confirm tautomeric forms .

Advanced: What methodologies ensure reliable validation of analytical assays for this compound?

Methodological Answer:

  • Linearity and Sensitivity: Calibrate HPLC-MS/MS with 6-point curves (1–1000 ng/mL). Achieve R² > 0.99 and LOD < 0.5 ng/mL .
  • Inter-Day Precision: Analyze triplicate samples over 3 days. Accept %RSD < 15% for precision and ±20% accuracy for QC samples .

Advanced: How can mixed-method approaches enhance the study of oxidative degradation products?

Methodological Answer:

  • Combine LC-MS and NMR: Use LC-MS to identify degradation markers (e.g., hydroxylated metabolites) and ¹H NMR to confirm structural changes. For example, oxidation of the ethoxy group produces quinone-like derivatives detectable at δ 6.8–7.2 ppm .
  • Statistical Integration: Apply PCA to correlate degradation pathways with environmental factors (e.g., pH, light exposure) .

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